

An In-depth Technical Guide to the Physicochemical Properties of Tricyclene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclene (1,7,7-trimethyltricyclo[2.2.1.0²) heptane) is a saturated tricyclic monoterpene, an isomer of pinene and camphene, naturally occurring in various essential oils. It is found in plants such as conifers of the Pinus and Picea genera. As a constituent of essential oils, **Tricyclene** is noted for its potential antioxidant activities. A thorough understanding of its physicochemical properties is fundamental for its identification, purification, and evaluation in potential research and development applications, including fragrance, and as a chemical intermediate.

This technical guide provides a comprehensive overview of the core physicochemical properties of **Tricyclene**, details the standard experimental methodologies for their determination, and presents a logical workflow for its characterization.

Physicochemical Properties of Tricyclene

The quantitative physicochemical data for **Tricyclene** are summarized in the table below, providing a consolidated reference for its key properties.



Property	Value	Source(s)
Molecular Formula	C10H16	[1]
Molecular Weight	136.23 g/mol	[1]
CAS Number	508-32-7	[1]
Appearance	White to Off-White Solid	[1]
Melting Point	67 - 68 °C	[1]
Boiling Point	152 - 153 °C (at 760 mm Hg)	[1]
Density	~0.844 g/mL	[2]
Water Solubility	Poor	[3]
Solubility in Organic Solvents	Soluble in alcohol; Slightly soluble in Chloroform and Methanol.	[3]
Vapor Pressure	~4.46 mmHg at 25°C	[3]
Flash Point	~25.6 °C	[3]
Refractive Index	~1.441	[2]
LogP (Octanol/Water Partition Coefficient)	~3.20	[3]

Experimental Protocols

The determination of the physicochemical properties of **Tricyclene** involves standard analytical techniques. Below are detailed methodologies for key experimental procedures.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

 Principle: The temperature range over which a small sample of the solid phase transitions to the liquid phase is observed. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.



 Apparatus: Melting point apparatus (e.g., Mel-Temp) or a Thiele tube, capillary tubes, thermometer.

Procedure:

- A small amount of finely powdered, dry **Tricyclene** is packed into a capillary tube to a height of 2-3 mm.[4]
- The capillary tube is placed in the heating block of the melting point apparatus.[4]
- The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
- The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[5]
- The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6]

Boiling Point Determination (Micro-reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since **Tricyclene** is a solid at room temperature, it would first need to be melted.

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, the liquid and vapor phases are in equilibrium.
- Apparatus: A small test tube or vial, a thermometer, a heating source (e.g., sand bath or heating block), and a condenser or a cold finger.

Procedure:

 Approximately 1-2 mL of molten **Tricyclene** is placed in a small test tube with a boiling chip.



- The apparatus is assembled for reflux, with the thermometer bulb positioned in the vapor phase, just below the condenser inlet, to ensure it measures the temperature of the vapor in equilibrium with the boiling liquid.[7]
- The sample is heated gently until it boils and a reflux ring of condensing vapor is established on the walls of the test tube.[8]
- The temperature is recorded when it stabilizes, which corresponds to the boiling point at the measured atmospheric pressure.[9]

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure of **Tricyclene**.

- Principle: The nuclei of certain atoms, such as ¹H and ¹³C, possess a magnetic moment.
 When placed in a strong magnetic field and irradiated with radiofrequency pulses, they absorb energy at specific frequencies. The resulting spectrum provides information about the chemical environment of each nucleus.[10]
- · Sample Preparation:
 - A 5-25 mg sample of **Tricyclene** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d).[11]
 - The solution is transferred to a 5 mm NMR tube.
 - A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.[11]
- Data Acquisition:
 - The NMR tube is placed in the spectrometer's probe.
 - For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
 - For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[12]



• The FID is then Fourier-transformed to produce the NMR spectrum.

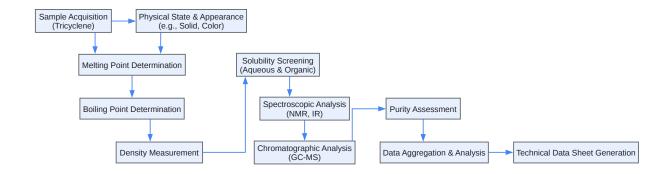
GC-MS is a powerful technique for separating and identifying volatile compounds like **Tricyclene**.

- Principle: A sample is vaporized and injected onto a gas chromatography column. The
 components of the sample are separated based on their boiling points and interactions with
 the stationary phase. The separated components then enter a mass spectrometer, where
 they are ionized, and the resulting fragments are detected based on their mass-to-charge
 ratio.
- Sample Preparation:
 - A stock solution of **Tricyclene** is prepared in a volatile organic solvent, such as hexane or ethyl acetate.[13][14]
 - An internal standard (e.g., n-tridecane) may be added for quantitative analysis.[13][14]
 - Calibration standards are prepared by diluting the stock solution to various concentrations.
- Instrumental Conditions:
 - GC: A capillary column (e.g., DB-5MS) is used. The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points.[14]
 - MS: The mass spectrometer is typically operated in electron ionization (EI) mode. Data is collected in full scan mode to obtain the mass spectrum of the eluting compounds.
 - Identification: Tricyclene is identified by comparing its retention time and mass spectrum to that of a certified reference standard and by matching the spectrum against a library (e.g., NIST).

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as **Tricyclene**.





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Caption: Workflow for Physicochemical Characterization of Tricyclene.

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